6-(Methylsulfanyl)pyrimidine-2,4,5-triamine
Overview
Description
6-(Methylsulfanyl)pyrimidine-2,4,5-triamine is a heterocyclic compound with the molecular formula C5H9N5S and a molecular weight of 171.23 g/mol . This compound is characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 6-position and amino groups at the 2, 4, and 5 positions. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)pyrimidine-2,4,5-triamine typically involves the reaction of appropriate pyrimidine precursors with methylthiolating agents. One common method includes the use of o-aminopyrimidine aldehydes and ketones as starting materials . These precursors undergo hetero-annulation reactions to form the desired pyrimidine ring system. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)pyrimidine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(Methylsulfanyl)pyrimidine-2,4,5-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can modulate various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4,5-triamine: Lacks the methylsulfanyl group, resulting in different reactivity and biological activity.
6-(Methylsulfanyl)pyrimidine-2,4-diamine: Lacks one amino group, leading to variations in chemical properties and applications.
6-(Methylsulfanyl)pyrimidine-4,5-diamine: Similar structure but with different substitution patterns, affecting its reactivity and selectivity.
Uniqueness
6-(Methylsulfanyl)pyrimidine-2,4,5-triamine is unique due to the presence of both the methylsulfanyl group and three amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-methylsulfanylpyrimidine-2,4,5-triamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-11-4-2(6)3(7)9-5(8)10-4/h6H2,1H3,(H4,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUOOBDOQLCMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1N)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296048 | |
Record name | 6-(methylsulfanyl)pyrimidine-2,4,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-67-7 | |
Record name | NSC107266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(methylsulfanyl)pyrimidine-2,4,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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